molecular formula C15H17N3O2 B5498687 N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea

Cat. No. B5498687
M. Wt: 271.31 g/mol
InChI Key: NOYFMGLLSUAKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as MPPEU, is a synthetic compound that belongs to the class of urea derivatives. It has been widely studied for its potential therapeutic applications in various disease conditions.

Mechanism of Action

The mechanism of action of MPPEU is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease progression. In cancer research, MPPEU has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, MPPEU has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders research, MPPEU has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
MPPEU has been shown to have various biochemical and physiological effects in different disease conditions. In cancer research, MPPEU has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, MPPEU has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders research, MPPEU has been shown to improve cognitive function, reduce oxidative stress, and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using MPPEU in lab experiments include its well-established synthesis method, high yield and purity, and promising therapeutic potential in various disease conditions. However, the limitations of using MPPEU in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of long-term safety data.

Future Directions

In future research, MPPEU could be further studied for its potential therapeutic applications in other disease conditions, such as cardiovascular diseases and metabolic disorders. The mechanism of action of MPPEU could be further elucidated to identify its molecular targets and signaling pathways. The safety and efficacy of MPPEU could be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent. Additionally, novel analogs of MPPEU could be synthesized and evaluated for their potential therapeutic applications.

Synthesis Methods

The synthesis of MPPEU involves the reaction of 2-methoxyaniline with 4-pyridinecarboxaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain MPPEU in high yield and purity. The synthesis method has been well-established and optimized in various studies.

Scientific Research Applications

MPPEU has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. In cancer research, MPPEU has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, MPPEU has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, MPPEU has been shown to improve cognitive function and reduce oxidative stress.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFMGLLSUAKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea

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